Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the thiophene ring using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the propynyloxybenzylidene moiety: This involves the reaction of 3-chloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate.
Final coupling reaction: The intermediate compounds are then coupled under suitable conditions, such as using a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzoyl and propynyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(phenylsulfonyl)amino]benzoate
- Ethyl 2-[(bromoacetyl)amino]benzoate
Uniqueness
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, chlorobenzoyl group, and propynyloxybenzylidene moiety
Biological Activity
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-chloro-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SARs), supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H18Cl2N2O3S and features a thiophene ring, which is known for its diverse biological activities. The presence of chlorobenzoyl and propynyloxy substituents enhances its potential for interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 413.33 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit certain kinases involved in cell cycle regulation, particularly CDK4 and CDK6, which are crucial for the progression of cancer cells through the G1 phase of the cell cycle.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: In Vitro Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
A549 | 7.5 |
HeLa | 10.0 |
PC3 | 8.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound. By modifying substituents on the thiophene ring and the benzoyl group, researchers have identified variations that significantly improve potency.
Case Study: SAR Analysis
A study involving various derivatives of this compound demonstrated that modifications at the 5-position of the thiophene ring led to increased inhibitory activity against CDK4/6. For instance, compounds with electron-withdrawing groups at this position showed enhanced efficacy compared to those with electron-donating groups.
Table 3: SAR Findings
Substituent Position | Substituent Type | Activity Change |
---|---|---|
5-position | Electron-withdrawing | Increased potency |
3-position | Alkyl group | Decreased potency |
Properties
Molecular Formula |
C24H17Cl2NO5S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
ethyl (5Z)-2-(2-chlorobenzoyl)imino-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C24H17Cl2NO5S/c1-3-11-32-18-10-9-14(12-17(18)26)13-19-21(28)20(24(30)31-4-2)23(33-19)27-22(29)15-7-5-6-8-16(15)25/h1,5-10,12-13,28H,4,11H2,2H3/b19-13-,27-23? |
InChI Key |
NJZLFXAREDDYIE-XGCFFSCVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC#C)Cl)/SC1=NC(=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC#C)Cl)SC1=NC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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